Methyl Hydrazinecarbohydrazonothioate hydroiodide
Description
Methyl hydrazinecarbohydrazonothioate hydroiodide (CAS: 37839-01-3) is an aliphatic compound with the molecular formula C₂H₉IN₄S and a molecular weight of 248.09 g/mol . Its structure comprises a methyl-substituted hydrazinecarbohydrazonothioate backbone coupled with a hydroiodide counterion. The InChI string (1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H) confirms the presence of a thioate group, hydrazine moieties, and a methyl ester . Classified as an irritant (Xi), it is primarily used in synthetic chemistry as an intermediate for heterocyclic compound synthesis .
Properties
IUPAC Name |
methyl N,N'-diaminocarbamimidothioate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAKUURQVHNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN)NN.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N/N)/NN.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9IN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Hydrazinecarbohydrazonothioate hydroiodide involves the reaction of methyl hydrazinecarbohydrazonothioate with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the compound’s suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl Hydrazinecarbohydrazonothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Organic Synthesis
Methyl hydrazinecarbohydrazonothioate hydroiodide serves as a versatile building block in organic synthesis. It can be employed in the preparation of various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.
Bioorthogonal Chemistry
The compound has potential applications in bioorthogonal chemistry, where it can facilitate reactions that occur selectively in biological systems without interfering with native biochemical processes. This property is particularly valuable for labeling biomolecules and studying their interactions in live cells .
Material Science
Due to its unique chemical structure, this compound can be used to develop new materials with specific properties, such as high energy density materials (HEDMs). These materials are being researched for applications in explosives and propellants, where stability and energy output are critical .
Case Study 1: Bioorthogonal Reactivity
A study demonstrated the use of this compound in catalyzing bioorthogonal reactions, showcasing its ability to selectively react with specific biomolecules without disrupting cellular functions. This application is pivotal for advancing drug delivery systems and imaging techniques in medical research .
Case Study 2: High-Energy Density Materials
Research into high-energy density materials has highlighted the potential of derivatives of this compound. These derivatives exhibit favorable properties such as low sensitivity to impact and rapid decomposition upon heating, making them suitable for applications in safety devices like airbags and fire extinguishing systems .
Mechanism of Action
The mechanism of action of Methyl Hydrazinecarbohydrazonothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
S-Methyl Isothiosemicarbazide Hydroiodide (CAS: 35600-34-1)
- Molecular Formula : C₂H₈IN₃S
- Molecular Weight : 241.07 g/mol
- Key Features : Contains an isothiosemicarbazide group (N–C(=S)–NH₂) and a hydroiodide counterion.
1,2-Dimethyl Hydrazine (CAS: 540-73-8)
- Molecular Formula : C₂H₈N₂
- Molecular Weight : 60.10 g/mol
- Key Features : A simple hydrazine derivative with two methyl groups.
- Comparison: Lacks the thioate and hydroiodide groups, making it less reactive in sulfur-mediated cyclization reactions. However, it is highly toxic and carcinogenic, unlike the target compound .
Methyl Hydrazodicarboxylate (CAS: 17643-54-8)
Functional Analogues in Bioactivity
Thiadiazole Derivatives (e.g., Compound 9b)
- Structure : 1,3,4-Thiadiazole with triazolyl and phenyl substituents.
- Bioactivity : Exhibits potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) .
- Comparison : The target compound’s hydrazine-thioate backbone could serve as a precursor for such bioactive thiadiazoles, though direct antitumor data for the target are unavailable .
Thiazole Derivatives (e.g., Compound 12a)
Biological Activity
Methyl Hydrazinecarbohydrazonothioate hydroiodide (CAS Number: 37839-01-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl (Z)-hydrazinecarbohydrazonothioate hydroiodide
- Molecular Formula : C₂H₉IN₄S
- Molecular Weight : 248.09 g/mol
- CAS Number : 37839-01-3
The compound features a thioate functional group, which is significant for its reactivity and biological interactions. The presence of hydrazine derivatives in its structure suggests potential pharmacological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific proteins or enzymes, altering their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.
- Oxidative Stress Modulation : It may influence oxidative stress pathways, which are crucial in many disease processes, including cancer and neurodegenerative diseases .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess such activities against various pathogens .
Anticancer Properties
Research indicates that hydrazone derivatives, including this compound, can exhibit anticancer effects. A study evaluated various hydrazone derivatives for their cytotoxicity against different cancer cell lines, revealing IC₅₀ values ranging from 4 to 17 μM against A549 (lung cancer) and HepG2 (liver cancer) cells .
Antimicrobial Effects
Hydrazones have been documented for their antimicrobial properties. In studies involving related compounds, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 μg/mL against Mycobacterium tuberculosis and other pathogens . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
Case Studies
- Antitumor Activity : A series of studies synthesized various hydrazone derivatives and tested them against multiple cancer cell lines. Notably, compounds with similar thioate structures showed promising results in inhibiting tumor growth, indicating that this compound may also possess similar properties .
- Antimicrobial Testing : A comparative study on hydrazone derivatives highlighted their effectiveness against bacterial strains. The results indicated that certain structural modifications could enhance antimicrobial activity, providing insights into the design of new therapeutic agents based on this compound .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl Hydrazinecarbohydrazonothioate hydroiodide in laboratory settings?
- Methodological Answer : The compound can be synthesized via alkylation of hydrazinecarbothioate precursors using methyl iodide (CH₃I) in polar aprotic solvents (e.g., chloroform). Reaction conditions typically involve stirring for 48–72 hours under inert atmosphere, followed by isolation via solvent evaporation and recrystallization from methanol or ethanol. For example, similar hydroiodide salts were prepared by reacting precursors with CH₃I in chloroform, yielding products with >85% purity after recrystallization .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : The compound is classified as an irritant (Xi). Handling requires:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight, light-resistant containers at 2–8°C under argon to prevent decomposition. Avoid contact with strong acids or oxidizing agents .
Q. What analytical techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify methyl groups (δ ~2.5–3.5 ppm) and thiocarbonyl signals.
- Mass Spectrometry (EI+) : Confirm molecular ion peaks (e.g., m/z 230.0878 for a related hydroiodide compound) .
- Infrared Spectroscopy (IR) : Detect N–H stretches (~3200–3400 cm⁻¹) and C=S bonds (~1200 cm⁻¹).
Advanced Research Questions
Q. How does the hydroiodide counterion influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The iodide ion (I⁻) acts as a strong nucleophile, potentially participating in SN₂ reactions. Researchers should compare reactivity with other hydrohalides (e.g., HCl, HBr) by monitoring reaction kinetics under controlled conditions. For example, in similar systems, iodide’s nucleophilicity accelerates substitutions but may require polar solvents (e.g., DMF) to stabilize transition states .
Q. What computational approaches can predict the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model protonation states and degradation pathways. Use the InChI key provided (InChI=1S/C2H8N4S.HI/c1-7-2(5-3)6-4;/h3-4H2,1H3,(H,5,6);1H) to generate molecular orbitals and assess bond dissociation energies. Pair computational results with experimental TGA/DSC data to validate thermal stability .
Q. How can crystallographic data resolve contradictions in reported structural properties of hydroiodide salts?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) can clarify hydrogen-bonding networks and counterion interactions. For example, pressure-induced hydration in dabcoHI hydrate revealed a unit cell volume of 9794 ų and space group P b c a, demonstrating how iodide ions stabilize lattice structures. Apply similar protocols to resolve discrepancies in lattice parameters or polymorphism .
Q. What strategies mitigate decomposition during long-term storage of hydroiodide compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
